N-(2-Cyanoethyl)oxazolidinone
Overview
Description
N-(2-Cyanoethyl)oxazolidinone is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidinone class, which is known for its broad applications in organic and medicinal chemistry. The presence of the cyanoethyl group adds unique properties to the molecule, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanoethyl)oxazolidinone typically involves the cyclization of amino alcohols with carbonyl compounds. One common method includes the reaction of 2-aminoethanol with acrylonitrile under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained around 50-70°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2-Cyanoethyl)oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted oxazolidinones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature around 25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature around 0-25°C.
Substitution: Nucleophiles like amines, alcohols; reaction temperature around 50-100°C.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-Cyanoethyl)oxazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: Acts as a building block in the synthesis of biologically active molecules, including antibiotics and enzyme inhibitors.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antibacterial and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-Cyanoethyl)oxazolidinone involves its ability to interact with various molecular targets. In medicinal chemistry, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action, used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with enhanced potency and a better safety profile compared to linezolid.
Eperezolid: Another oxazolidinone antibiotic with similar antibacterial activity.
Uniqueness: N-(2-Cyanoethyl)oxazolidinone stands out due to the presence of the cyanoethyl group, which imparts unique reactivity and properties. This makes it a versatile intermediate in the synthesis of various complex molecules, offering advantages in terms of selectivity and efficiency in chemical reactions .
Properties
IUPAC Name |
3-(2-oxo-1,3-oxazolidin-3-yl)propanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c7-2-1-3-8-4-5-10-6(8)9/h1,3-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPASRSOPJOTVLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65195-19-9 | |
Record name | 3-(2-oxo-1,3-oxazolidin-3-yl)propanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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